molecular formula C23H25N3O3S B2780545 1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1226439-91-3

1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2780545
CAS No.: 1226439-91-3
M. Wt: 423.53
InChI Key: MKGQPHGJKXSFPV-UHFFFAOYSA-N
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Description

1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Structural Analysis

Studies have highlighted the synthesis of compounds with similar structural features, focusing on heterocyclic analogues that obey specific substitution rules, and have detailed their crystal structures. For instance, Swamy et al. (2013) discussed the synthesis of isomorphous structures with extensive disorder, providing insights into the synthesis and structural analysis of complex molecules (Swamy et al., 2013).

Antimicrobial and Enzyme Inhibitory Activities

Research into related compounds has explored their antimicrobial and enzyme inhibitory activities. For example, Cetin et al. (2021) evaluated the enzyme inhibitory activities of thiophene-based heterocyclic compounds, suggesting potential pharmacological applications of compounds with similar structures (Cetin et al., 2021).

Anticancer Activity

The anticancer activity of pyrazole and thiophene derivatives has been a subject of interest. Inceler et al. (2013) synthesized thiophene-containing pyrazole derivatives and evaluated their anticancer activity, hinting at the therapeutic potential of structurally similar compounds (Inceler et al., 2013).

Corrosion Inhibition

The corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution was investigated by Yadav et al. (2015), indicating the potential application of similar compounds in protecting materials from corrosion (Yadav et al., 2015).

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-22(23(10-13-28-14-11-23)18-7-2-1-3-8-18)26-12-4-6-17(16-26)20-24-25-21(29-20)19-9-5-15-30-19/h1-3,5,7-9,15,17H,4,6,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGQPHGJKXSFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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